molecular formula C18H16N4OS B2623914 5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-3-pyridin-2-ylisothiazol-4-amine CAS No. 1251589-26-0

5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-3-pyridin-2-ylisothiazol-4-amine

Cat. No. B2623914
CAS RN: 1251589-26-0
M. Wt: 336.41
InChI Key: KIMPOZDTBPJRFN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a dihydroisoquinoline moiety . Dihydroisoquinolines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure .


Molecular Structure Analysis

The molecular structure of a compound can significantly affect its properties and reactivity . For instance, the presence of methoxy groups in dihydroisoquinolines can influence the reaction performance in terms of reaction rate and enantioselectivity .


Chemical Reactions Analysis

The chemical reactions involving dihydroisoquinolines can vary depending on the specific substituents present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . For example, the form of a compound (solid, liquid, gas) can be determined by the strength of the intermolecular forces .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties . For example, some compounds may be combustible, while others may pose health risks if ingested or inhaled .

properties

IUPAC Name

(4-amino-3-pyridin-2-yl-1,2-thiazol-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c19-15-16(14-7-3-4-9-20-14)21-24-17(15)18(23)22-10-8-12-5-1-2-6-13(12)11-22/h1-7,9H,8,10-11,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMPOZDTBPJRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=C(C(=NS3)C4=CC=CC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-2-yl)-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-thiazol-4-amine

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